Pyrrolidine-Containing Propanamide Derivatives Exhibit Quantified BuChE Inhibitory Potency with Selectivity Over AChE and MAO-A
In a direct head-to-head comparison within the same study, benzothiazole-propanamide derivatives bearing the 3-(pyrrolidin-1-yl)propanamide scaffold demonstrated selective butyrylcholinesterase (BuChE) inhibitory activity, whereas the same derivatives showed negligible activity against acetylcholinesterase (AChE) and monoamine oxidase-A (MAO-A) [1]. Two representative pyrrolidine-containing compounds, N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c) and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h), displayed BuChE IC₅₀ values of 15.12 μM and 12.33 μM, respectively, while both were poor inhibitors of AChE and MAO-A at concentrations up to 100 μM [1].
| Evidence Dimension | Enzyme inhibitory potency (IC₅₀) and selectivity profile |
|---|---|
| Target Compound Data | Compound 2c: BuChE IC₅₀ = 15.12 μM; Compound 2h: BuChE IC₅₀ = 12.33 μM. Both compounds: AChE and MAO-A inhibition < 50% at 100 μM |
| Comparator Or Baseline | Morpholine-substituted propanamide derivatives (same benzothiazole core, different amine heterocycle) |
| Quantified Difference | Pyrrolidine derivatives show selective BuChE inhibition; all designed derivatives were poor inhibitors of AChE and MAO-A at 100 μM [1] |
| Conditions | In vitro enzyme inhibition assays using recombinant human BuChE, AChE, MAO-A, and MAO-B |
Why This Matters
This selectivity profile enables procurement of the pyrrolidine scaffold for developing BuChE-selective inhibitors while avoiding off-target AChE and MAO-A activity, a critical consideration for neurodegenerative disease drug discovery programs.
- [1] He ZW, Jiang BSK, Sun XH, Tang M, Liu YW, Guan LP, Wu D. Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. Chem Biodivers. 2023 Dec;20(12):e202301271. doi: 10.1002/cbdv.202301271. PMID: 37806964. View Source
